

Chemical structure and IUPAC name of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

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Compound of Interest

Compound Name: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

Cat. No.: B172727

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An In-depth Technical Guide to METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Methyl 1-benzothiophene-4-carboxylate**, a significant heterocyclic compound in the landscape of chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

Methyl 1-benzothiophene-4-carboxylate is a bicyclic aromatic compound belonging to the benzothiophene class of heterocycles. The structure consists of a benzene ring fused to a thiophene ring, with a methyl carboxylate group substituted at the 4-position of the benzothiophene core.

IUPAC Name: methyl benzo[b]thiophene-4-carboxylate

CAS Number: 100590-43-0

Chemical Structure Visualization

The two-dimensional chemical structure of **Methyl 1-benzothiophene-4-carboxylate** is depicted in the diagram below.

Figure 1: Chemical structure of **Methyl 1-benzothiophene-4-carboxylate**.

Quantitative Data

A summary of the available quantitative data for **Methyl 1-benzothiophene-4-carboxylate** is presented in the table below. This information is crucial for its application in experimental settings.

Property	Value
Molecular Formula	C ₁₀ H ₈ O ₂ S
Molecular Weight	192.23 g/mol
CAS Number	100590-43-0
Appearance	Not available
Melting Point	Not available
Boiling Point	Not available
Solubility	Not available

Note: Comprehensive experimental data for the physical properties of this specific isomer is not readily available in public literature. Further experimental characterization is required.

Experimental Protocols: Synthesis

A general method for the synthesis of substituted benzothiophenes can be adapted for the preparation of **Methyl 1-benzothiophene-4-carboxylate**. One common approach involves the reaction of a substituted o-halobenzaldehyde with methyl thioglycolate followed by cyclization.

Example Synthetic Protocol:

- **Reaction Setup:** To a solution of 2-chloro-3-formylbenzoate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add methyl thioglycolate (1.2 equivalents) and a

base, for example, potassium carbonate (2 equivalents).

- **Reaction Conditions:** The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent like ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired **Methyl 1-benzothiophene-4-carboxylate**.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of **Methyl 1-benzothiophene-4-carboxylate**.



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Figure 2: General experimental workflow for the synthesis.

Signaling Pathways and Logical Relationships

At present, there is limited specific information available in the public domain regarding the direct involvement of **Methyl 1-benzothiophene-4-carboxylate** in defined signaling pathways. However, the benzothiophene scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities often stem from the interaction of the benzothiophene core with various biological targets, including enzymes and receptors. Further research is necessary to elucidate the specific signaling pathways modulated by this particular compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. The experimental protocols described are generalized and may require optimization for specific laboratory conditions.

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